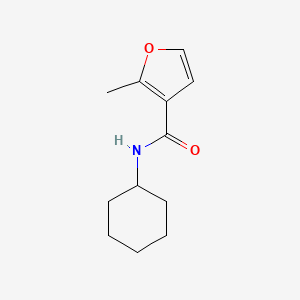
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate is a chemical compound that has generated significant interest in the scientific community due to its potential biomedical applications. This compound is a member of the benzoate ester family, which has been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to possess antibacterial and antifungal activity against a range of microbial pathogens. In vivo studies have shown that the compound exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate in lab experiments is its high potency and selectivity. The compound exhibits a strong pharmacological effect at low concentrations, making it an ideal candidate for drug development. Additionally, it has a relatively low toxicity profile, which makes it safe for use in animal models. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate. One area of interest is the development of new drugs based on the compound's pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic targets. Finally, there is a need for more in vivo studies to determine the safety and efficacy of the compound in animal models.
合成法
The synthesis of (3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate involves the reaction between 3-methylbenzoic acid, 2-pyrrolidinone, and dimethyl sulfamide. The reaction is catalyzed by 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane (DCM) as a solvent. The reaction yields a white solid product, which is then purified using column chromatography.
科学的研究の応用
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to possess antitumor and antimicrobial activity. These properties make it a promising candidate for the development of new drugs.
特性
IUPAC Name |
(3-methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-7-6-8-16(13-15)26-20(23)18-14-17(27(24,25)21(2)3)9-10-19(18)22-11-4-5-12-22/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBSSBNYSFDONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl) 5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7539979.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-chlorobenzamide](/img/structure/B7540001.png)
![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![3-(4-Ethylphenyl)-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7540012.png)
